molecular formula C15H14N2 B11879780 2-(1-Methyl-1H-indol-2-yl)aniline CAS No. 65610-86-8

2-(1-Methyl-1H-indol-2-yl)aniline

Cat. No.: B11879780
CAS No.: 65610-86-8
M. Wt: 222.28 g/mol
InChI Key: VEGMHJIREDGWRA-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-indol-2-yl)aniline is a chemical compound of significant interest in medicinal chemistry and drug discovery, particularly in the field of oncology. The indole scaffold is a privileged structure in drug design, known for its versatility and ability to interact with a wide array of biological targets . Specifically, 1-methyl-1H-indole derivatives have been extensively explored as core structures in the development of potent anticancer agents . This compound is valued for its potential application in the synthesis of more complex molecules designed to inhibit tubulin polymerization. Research into structurally similar compounds, such as N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamides, has demonstrated that the 1-methyl-1H-indole moiety is a critical pharmacophore that confers the ability to bind to the colchicine site on tubulin, thereby disrupting microtubule dynamics, arresting the cell cycle in the G2/M phase, and inducing apoptosis in cancer cells . The aniline functional group on this compound provides a versatile handle for further chemical modification, allowing researchers to conjugate the indole core to other aromatic systems to explore structure-activity relationships and optimize anticancer potency. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65610-86-8

Molecular Formula

C15H14N2

Molecular Weight

222.28 g/mol

IUPAC Name

2-(1-methylindol-2-yl)aniline

InChI

InChI=1S/C15H14N2/c1-17-14-9-5-2-6-11(14)10-15(17)12-7-3-4-8-13(12)16/h2-10H,16H2,1H3

InChI Key

VEGMHJIREDGWRA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C3=CC=CC=C3N

Origin of Product

United States

Mechanistic Investigations of Chemical Transformations Involving 2 1 Methyl 1h Indol 2 Yl Aniline Precursors

Elucidation of Reaction Pathways for Indoloquinoline Formation

The synthesis of indoloquinolines, a class of compounds with notable biological activity, from 2-(1H-indol-2-yl)aniline precursors can proceed through various mechanistic pathways. nih.govresearchgate.net These pathways often involve the generation of highly reactive intermediates that dictate the final product.

Carbene Intermediate Generation and Subsequent N-H Insertion

One pathway for the formation of indoloquinolines involves the generation of a carbene species. researchgate.net This is often achieved through the decomposition of sulfoxonium ylides. researchgate.netuit.no The generated carbene can then undergo an N-H bond insertion reaction with 2-(1H-indol-2-yl)aniline. researchgate.net This insertion is a key step, leading to the formation of a new carbon-nitrogen bond and setting the stage for subsequent cyclization. uit.no Iridium catalysts have been shown to facilitate the transformation of sulfoxonium ylides into iridium-carbene complexes, which are then trapped by anilines to initiate the cyclization process. uit.no

Deoxygenative Imine Formation and Intramolecular Nucleophilic Additions

Another significant pathway involves deoxygenative imine formation followed by intramolecular nucleophilic additions. researchgate.netbeilstein-journals.org This process can be initiated by the reaction of 2-(1H-indol-2-yl)anilines with aryl methyl ketones in the presence of an iodine/DMSO system. researchgate.net The aryl methyl ketone is first oxidized to a phenylglyoxal, which then reacts with the aniline (B41778) to form an imine. researchgate.netresearchgate.net Subsequent intramolecular nucleophilic addition, where a nucleophilic center within the molecule attacks the electrophilic imine carbon, leads to the formation of the indoloquinoline ring system. researchgate.netrsc.orgyoutube.comyoutube.comyoutube.com The final step often involves deoxygenative aromatization to yield the stable indoloquinoline product. researchgate.net The regioselectivity of the cyclization, determining whether an indolo[1,2-c]quinazoline or an indolo[3,2-c]quinoline is formed, can be influenced by the reaction conditions. researchgate.net

Mechanistic Studies of Palladium-Catalyzed Heterocycle Construction

Palladium catalysis is a powerful tool for the construction of nitrogen-containing heterocycles from precursors like 2-(1-Methyl-1H-indol-2-yl)aniline. nih.govbeilstein-journals.orgacs.org These reactions often proceed through the formation of key palladium-containing intermediates.

Role of Indole-Fused Palladacycles and Bisamination Pathways

The formation of indole-fused palladacycles is a critical step in many palladium-catalyzed reactions. nih.govacs.org These palladacycles are formed through C-H activation, where the palladium catalyst selectively cleaves a carbon-hydrogen bond on the indole (B1671886) ring. beilstein-journals.orgnih.gov For instance, in the synthesis of indoles from vinyl bromides, a sequential aryl C-H activation leads to the formation of a pallada(II)cycle. nih.gov This intermediate can then undergo a bisamination sequence with a diaziridinone to yield the final indole product. nih.gov The use of N-heterocyclic carbene (NHC) ligands can be crucial in controlling the selectivity of these reactions, favoring remote C-H functionalization over direct coupling. nih.govresearchgate.net

Table 1: Key Intermediates in Palladium-Catalyzed Heterocycle Construction

Intermediate Description Role in Reaction
Indole-fused Palladacycle A cyclic organopalladium compound where the palladium atom is incorporated into a ring system containing an indole moiety. Facilitates regioselective C-H activation and subsequent functionalization of the indole ring. nih.govacs.org
σ-Alkylpalladium Complex An intermediate where a carbon atom is bonded to the palladium center via a sigma bond. Formed after the initial C-H activation and can undergo further reactions like reductive elimination or migratory insertion. nih.govbeilstein-journals.org

| Pallada(II)cycle | A specific type of palladacycle where the palladium is in the +2 oxidation state. | A key intermediate in C-H activation/bisamination sequences for indole synthesis. nih.gov |

Ruthenium(II)-Catalyzed Indole C2-H Bond Cleavage Mechanisms

Ruthenium(II) catalysts have emerged as effective tools for the direct functionalization of the C2-position of indoles. mdpi.comresearchgate.netnih.gov These reactions proceed via a C-H bond cleavage mechanism, offering a highly atom-economical route to substituted indoles. The catalytic cycle typically begins with the coordination of the ruthenium catalyst to the indole substrate, often assisted by a directing group on the indole nitrogen. mdpi.comacs.org This is followed by the irreversible cleavage of the C2-H bond to form a ruthenacycle intermediate. mdpi.com This intermediate can then react with various coupling partners, such as alkynes, leading to the formation of new carbon-carbon bonds at the C2-position. mdpi.com For example, the [3+2] annulation of N-nitrosoanilines with alkynes, catalyzed by ruthenium(II), proceeds through a C-H bond redox-neutral cycloaddition. mdpi.comresearchgate.net

Photocatalytic Cascade Reaction Mechanisms

Visible-light photocatalysis offers a green and efficient approach for initiating cascade reactions involving indole derivatives. nih.govnih.govrug.nlrsc.orgresearchgate.net These reactions are often initiated by the formation of an electron donor-acceptor (EDA) complex between the substrate and a photocatalyst, or in some cases, the substrate itself can act as the photosensitizer. rsc.orgresearchgate.net Upon irradiation with visible light, single-electron transfer (SET) occurs, generating radical intermediates. These highly reactive species can then participate in a cascade of reactions, leading to the formation of complex molecular architectures. For instance, a photocatalytic three-component cascade reaction of quinoxalin-2(1H)-ones, alkenes, and sulfinic acids can be initiated by the formation of an EDA complex between the quinoxalin-2(1H)-one and the sulfinic acid. rsc.orgresearchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Indoloquinoline
Carbene
Sulfoxonium ylide
Phenylglyoxal
Imine
Indolo[1,2-c]quinazoline
Indolo[3,2-c]quinoline
Palladacycle
Diaziridinone
N-heterocyclic carbene
Ruthenacycle
N-nitrosoaniline
Quinoxalin-2(1H)-one
Sulfinic acid

Insights into Boron Lewis Acid-Catalyzed Acylation Processes

The acylation of indole derivatives is a fundamental transformation in organic synthesis, providing access to a wide array of valuable compounds. The utilization of boron-based Lewis acids as catalysts in these reactions has garnered significant attention due to their unique reactivity and potential for high efficiency and selectivity. While direct mechanistic studies on the boron Lewis acid-catalyzed acylation of this compound are not extensively documented, valuable insights can be drawn from investigations into related indole systems. These studies provide a foundational understanding of the plausible reaction pathways.

Boron Lewis acids, such as the highly effective tris(pentafluorophenyl)borane (B72294) (B(C6F5)3), are known to activate carbonyl compounds, enhancing their electrophilicity and facilitating nucleophilic attack. nih.gov In the context of indole chemistry, B(C6F5)3 has been successfully employed as a catalyst for the C3-alkylation of various indole substrates. nih.govacs.orgnih.gov The proposed mechanism for these alkylation reactions typically involves the formation of an electrophilic intermediate through the interaction of the alkylating agent with the borane (B79455) catalyst. acs.orgnih.gov A similar activation pathway is anticipated in acylation reactions.

In a hypothetical boron Lewis acid-catalyzed acylation of a this compound precursor, the reaction would likely proceed through the following key steps:

Activation of the Acylating Agent: The boron Lewis acid would first coordinate to the carbonyl oxygen of the acylating agent (e.g., an acid anhydride (B1165640) or acyl chloride). This coordination polarizes the carbonyl group, significantly increasing its electrophilic character.

Nucleophilic Attack by the Indole Ring: The electron-rich indole ring of the this compound precursor would then act as the nucleophile. The C3 position of the indole is the most common site for electrophilic attack due to the formation of a stable indoleninium ion intermediate. The presence of the 2-anilino substituent may influence the regioselectivity of this attack.

Formation of the Acylated Product: Subsequent deprotonation of the intermediate, often facilitated by a mild base or the solvent, would lead to the regeneration of the aromatic indole ring and the formation of the C3-acylated product. The boron Lewis acid catalyst is released and can participate in another catalytic cycle.

The efficiency and outcome of such a reaction would be dependent on several factors, including the nature of the boron Lewis acid, the specific acylating agent used, the solvent, and the reaction temperature.

To provide a clearer picture of the potential reaction components and their roles, the following table outlines a representative system for a boron Lewis acid-catalyzed acylation process.

Component Function Example
Substrate NucleophileThis compound
Acylating Agent Electrophile SourceAcetic Anhydride, Benzoyl Chloride
Lewis Acid Catalyst Activator of Acylating AgentTris(pentafluorophenyl)borane (B(C6F5)3)
Solvent Reaction MediumDichloromethane, Toluene

Detailed research findings on analogous systems have demonstrated the power of this catalytic approach. For instance, studies on the B(C6F5)3-catalyzed C3-alkylation of indoles have shown that this method can proceed with high chemoselectivity, avoiding common side reactions such as N-alkylation. acs.orgnih.gov These findings underscore the potential of boron Lewis acids to mediate complex transformations on the indole scaffold with a high degree of control. Further mechanistic studies, potentially employing techniques like in-situ NMR spectroscopy and computational modeling, would be invaluable for elucidating the precise intermediates and transition states involved in the acylation of this compound precursors. nih.gov

Advanced Spectroscopic and Crystallographic Characterization of 2 1 Methyl 1h Indol 2 Yl Aniline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic compounds, offering detailed insights into the molecular framework. By probing the magnetic properties of atomic nuclei, NMR allows for the mapping of atomic connectivity and the determination of the chemical environment of individual atoms within a molecule.

One-Dimensional NMR (¹H, ¹³C, ¹⁵N) Spectral Analysis

One-dimensional NMR techniques, including proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) NMR, provide fundamental information about the number and types of atoms present in a molecule.

¹H NMR: Proton NMR is instrumental in identifying the number of different types of hydrogen atoms and their neighboring environments. In the context of 2-(1-methyl-1H-indol-2-yl)aniline, the ¹H NMR spectrum would reveal distinct signals for the aromatic protons on both the indole (B1671886) and aniline (B41778) rings, as well as a characteristic singlet for the N-methyl group. The chemical shifts and splitting patterns of these signals are dictated by the electronic environment and the proximity of other protons.

¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing a count of the unique carbon environments within the molecule. researchgate.net Although less sensitive than ¹H NMR, the spectra are often simpler due to the low natural abundance of ¹³C and proton decoupling techniques that result in single lines for each unique carbon. researchgate.netdocbrown.info For this compound, the ¹³C NMR spectrum would display separate resonances for each carbon atom in the indole and aniline rings, as well as the N-methyl carbon. The chemical shifts of these carbons, particularly those in the aromatic regions, are sensitive to the electronic effects of the substituents. For instance, the carbon atom attached to the amino group in the aniline ring and the carbons of the indole ring would exhibit shifts indicative of their respective electronic densities. researchgate.netchemicalbook.com

¹⁵N NMR: While less common, ¹⁵N NMR can provide direct information about the nitrogen atoms in the molecule. For this compound, this technique would show signals for the nitrogen of the aniline's amino group and the nitrogen within the indole ring, offering insights into their hybridization and chemical environment.

A representative, though hypothetical, summary of expected ¹H and ¹³C NMR chemical shifts for this compound is presented in the table below. Actual values can vary based on the solvent and experimental conditions.

Atom Type Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
N-CH₃~3.7~31
Indole H-3~6.5~101
Aromatic H (Indole & Aniline)6.7 - 7.8110 - 148
NH₂Broad signal, ~4.5-5.5-
Indole C-2-~138
Indole C-3a-~128
Indole C-7a-~137
Aniline C-1'-~145
Aniline C-2'-~117

Two-Dimensional NMR Techniques (HMBC, HSQC, COSY) for Connectivity Mapping

To unravel the intricate connectivity of atoms within a molecule, two-dimensional (2D) NMR techniques are indispensable. These experiments correlate signals from different nuclei, providing a detailed map of the molecular structure. youtube.com

COSY (Correlation Spectroscopy): This homonuclear technique reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. sdsu.edu In a COSY spectrum of this compound, cross-peaks would connect signals of adjacent protons on the aromatic rings, allowing for the assignment of protons within each spin system. sdsu.eduwalisongo.ac.id

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. sdsu.edulibretexts.org An HSQC spectrum would show a cross-peak for each carbon atom that has one or more protons attached, directly linking the proton and carbon skeletons of the molecule. sdsu.edulibretexts.org This is crucial for unambiguously assigning the ¹³C signals based on their corresponding, and often more easily assigned, ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique is vital for establishing long-range connectivity, showing correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). sdsu.edulibretexts.org For this compound, an HMBC experiment would be key in confirming the connection between the indole and aniline rings. For example, correlations would be expected between the protons on one ring and the carbons of the other ring at the point of their linkage. It would also show correlations between the N-methyl protons and the adjacent carbons in the indole ring. sdsu.edu

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, probes the vibrational modes of a molecule. The resulting spectra serve as a unique "molecular fingerprint," providing valuable information about the functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. For this compound, the FT-IR spectrum would exhibit characteristic absorption bands corresponding to specific functional groups. The data is often recorded in the range of 4000–400 cm⁻¹. scialert.netnih.gov

Key expected vibrational frequencies are summarized in the table below:

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **
N-H (Aniline)Stretching3400 - 3300
C-H (Aromatic)Stretching3100 - 3000
C-H (Methyl)Stretching2950 - 2850
C=C (Aromatic)Stretching1620 - 1450
C-NStretching1350 - 1250
N-H (Aniline)Bending1650 - 1580

Raman Spectroscopy (FT-Raman)

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. biointerfaceresearch.comcore.ac.uk While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. biointerfaceresearch.com For molecules with a center of symmetry, some vibrations may be active in only one of the two techniques. For a molecule like this compound, which lacks a center of symmetry, many vibrations will be active in both FT-IR and Raman, but their relative intensities can differ significantly. For instance, the C=C stretching vibrations of the aromatic rings are often strong in the Raman spectrum. scialert.net The FT-Raman spectrum is typically recorded using a laser excitation source, such as an Nd:YAG laser at 1064 nm. biointerfaceresearch.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. whitman.edu In a mass spectrometer, molecules are ionized and then separated based on their mass-to-charge ratio (m/z).

For this compound, the molecular ion peak (M⁺) in the mass spectrum would correspond to its molecular weight. The high-resolution mass spectrum would provide the exact mass, allowing for the determination of the molecular formula.

In addition to the molecular ion, the mass spectrum will show a series of fragment ions, which are formed by the breakdown of the molecular ion. whitman.edu The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways could include:

Cleavage of the N-methyl group: This would result in a fragment ion with a mass corresponding to the loss of a methyl radical (•CH₃).

Fission of the bond between the indole and aniline rings: This would lead to fragment ions corresponding to the individual ring systems.

Loss of small neutral molecules: Fragments corresponding to the loss of molecules like HCN or NH₃ might also be observed.

The analysis of these fragment ions provides valuable clues to the connectivity and substructures within the molecule. youtube.comnih.gov The presence of an aromatic ring often results in a prominent molecular ion peak. whitman.edu

A summary of key expected mass spectral data is provided below:

Ion Type Description Expected m/z
Molecular Ion (M⁺)Intact molecule with one electron removed222.1157 (calculated for C₁₅H₁₄N₂)
[M-CH₃]⁺Loss of a methyl group207
[C₈H₇N]⁺Indole fragment117
[C₆H₆N]⁺Aniline fragment92

X-ray Diffraction Analysis for Solid-State Structure and Conformation

In a study of a related indole Schiff base derivative, N-(1H-indol-2-ylmethylidene)-4-methoxyaniline, single-crystal X-ray diffraction provided detailed structural information. nih.goviucr.org The analysis confirmed the molecule's E configuration around the C=N double bond and showed that the indole moiety is nearly planar. nih.gov The crystal structure is stabilized by a network of weak intermolecular C—H⋯O hydrogen bonds and C—H⋯π interactions, which link the molecules into a one-dimensional column along the b-axis. iucr.org These columns are further connected by other C—H⋯π interactions to form a two-dimensional network. iucr.org

Such analyses are critical for understanding structure-property relationships. The dihedral angle between the indole and benzene (B151609) rings, for instance, can significantly influence the molecule's electronic and photophysical properties. In the crystal of a similar derivative, a large dihedral angle was observed, and neighboring molecules formed centrosymmetric dimers through N—H⋯N intermolecular hydrogen bonds. nih.goviucr.org

Detailed crystallographic data from the analysis of N-(1H-indol-2-ylmethylidene)-4-methoxyaniline is summarized below.

Table 1: Crystal Data and Structure Refinement for N-(1H-indol-2-ylmethylidene)-4-methoxyaniline researchgate.net
ParameterValue
Chemical FormulaC₁₆H₁₄N₂O
Molecular Weight (g/mol)250.29
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)5.87685 (19)
b (Å)7.5999 (3)
c (Å)28.4578 (11)
β (°)90.604 (3)
Volume (ų)1270.95 (8)
Z4
Temperature (K)123
Radiation TypeMo Kα
Density (calculated) (Mg m⁻³)1.308

UV-Visible Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Visible spectroscopy is a key technique for probing the electronic transitions within a molecule. For aromatic and heterocyclic compounds like this compound derivatives, this method provides valuable information on the π-electron system and its interaction with various functional groups. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state, typically involving π→π* and n→π* transitions.

The photophysical properties of indole derivatives are of significant interest for applications in materials science, such as organic light-emitting diodes (OLEDs) and fluorescent probes. For example, the study of 1-indolyl-3,5,8-substituted γ-carboline derivatives, which can be synthesized from indole-2-carbaldehyde precursors, reveals how structural modifications influence their absorption and emission spectra. beilstein-journals.org

The UV-Vis absorption and emission spectra of one such derivative, 3ac , were measured in different solvents to understand its photophysical behavior. beilstein-journals.org The position of the absorption maximum (λmax) and the emission maximum can be affected by solvent polarity, indicating changes in the dipole moment of the molecule upon electronic excitation. These studies are fundamental to designing molecules with specific optical properties.

The photophysical data for a γ-carboline derivative synthesized from an indole precursor is presented below.

Table 2: Photophysical Data for γ-carboline derivative 3ac in Dichloromethane (DCM) beilstein-journals.org
PropertyValue
Absorption Maximum (λabs, nm)365
Emission Maximum (λem, nm)450
Stokes Shift (nm)85

The investigation of poly-2-(1-methylbut-2-en-1-yl)aniline, a polymer derivative, also highlights the importance of UV-Vis spectroscopy in characterizing the optoelectronic properties of materials derived from substituted anilines. lettersonmaterials.com The study of absorption and fluorescence spectra is crucial for developing materials for applications such as photoresistors. lettersonmaterials.com

Computational Chemistry and Theoretical Investigations of 2 1 Methyl 1h Indol 2 Yl Aniline Systems

Quantum Chemical Modeling of Reaction Mechanisms and Transition States:

Information on the theoretical modeling of reaction pathways, activation energies, or the structures of transition states involving this compound is not present in the available literature.

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis):

While Hirshfeld surface analysis is a powerful tool for analyzing intermolecular interactions in crystals, no such analysis has been published for 2-(1-Methyl-1H-indol-2-yl)aniline.

Theoretical Prediction of Spectroscopic Parameters:

There are no reports on the theoretical prediction of spectroscopic parameters (e.g., NMR chemical shifts, UV-Vis absorption wavelengths) for this specific molecule.

The absence of this specific information highlights a gap in the current scientific literature and suggests an opportunity for future research to characterize the molecular and electronic properties of this compound through computational methods.

Coordination Chemistry and Catalysis Applications of 2 1 Methyl 1h Indol 2 Yl Aniline As a Ligand Scaffold

Synthesis and Characterization of Metal Complexes

The journey from the parent aniline (B41778) compound to a functional metal complex involves two key stages: the formation of a Schiff base ligand and its subsequent complexation with a metal ion.

Derivatization to Schiff Base Ligands

Schiff bases are typically synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. nih.govsci-hub.se In the context of 2-(1-methyl-1H-indol-2-yl)aniline, its primary amine group readily reacts with various carbonyl compounds to form the corresponding imine or azomethine group (-C=N-), which is the characteristic functional group of Schiff bases. nih.govsci-hub.se

The synthesis often involves refluxing the aniline derivative with a suitable aldehyde or ketone in an appropriate solvent, such as ethanol (B145695). researchgate.netfud.edu.ngorientjchem.org The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). researchgate.net The resulting Schiff base ligands are often crystalline solids and can be purified by recrystallization. orientjchem.org

The formation of the Schiff base can be confirmed through various spectroscopic methods. For instance, in Infrared (IR) spectroscopy, the appearance of a characteristic band for the C=N stretching vibration and the disappearance of the bands corresponding to the initial amine and carbonyl groups are indicative of Schiff base formation. fud.edu.ng Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural elucidation. jocpr.com

Complexation with Transition Metal Ions (e.g., Fe(II), Co(II), Ni(II), Cu(II), Cd(II), Pd(II), Pt(IV))

The Schiff base ligands derived from this compound are effective chelating agents, capable of coordinating with a wide array of transition metal ions to form stable metal complexes. The imine nitrogen and another donor atom, often from the substituent of the aldehyde or ketone used in the Schiff base formation, coordinate to the metal center. fud.edu.ng

The synthesis of these metal complexes is generally achieved by reacting the Schiff base ligand with a salt of the desired transition metal in a suitable solvent, often ethanol. fud.edu.ngjmchemsci.com The reaction is typically carried out under reflux, and the resulting complex may precipitate out of the solution upon cooling. jmchemsci.com The stoichiometry of the metal to ligand in the resulting complexes can vary, with 1:2 metal-to-ligand ratios being common. fud.edu.ng

Characterization of the metal complexes involves a suite of analytical techniques. Elemental analysis helps in determining the empirical formula of the complex. jmchemsci.com Molar conductivity measurements can indicate whether the complex is an electrolyte or non-electrolyte in solution. researchgate.netfud.edu.ng Magnetic susceptibility measurements provide information about the geometry and the oxidation state of the central metal ion. mdpi.com

Spectroscopic methods are crucial for elucidating the structure of the complexes. In IR spectroscopy, a shift in the C=N stretching frequency upon complexation confirms the coordination of the imine nitrogen to the metal ion. fud.edu.ng The appearance of new bands in the far-IR region can be attributed to the metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations. researchgate.net Electronic spectroscopy (UV-Vis) provides insights into the geometry of the complex. mdpi.com For instance, the d-d transitions observed for Ni(II) and Cu(II) complexes can suggest octahedral or square planar geometries, respectively. jocpr.commdpi.com In some cases, X-ray crystallography provides definitive structural information, revealing the coordination geometry around the metal ion, which can be, for example, square-planar or octahedral. mdpi.com

Table 1: Examples of Metal Complexes Derived from Indole-based Schiff Base Ligands

Metal IonLigand TypeCoordination GeometryReference
Ni(II)2-imino-indole derivativeSquare-planar mdpi.com
Co(II)Indole-based Schiff baseOctahedral researchgate.net
Cu(II)Indole-based Schiff baseOctahedral researchgate.net
Pd(II)(E)-2-(1H-indol-3yl)diazenyl)thiazoleSquare-planar mdpi.com
Pt(IV)Azo-indole derivativeOctahedral jmchemsci.com
Fe(II)N-(2-pyridyl)-substituted NHCOctahedral nih.gov
Cd(II)Schiff base from amino acidNot specified researchgate.net

Catalytic Activity of this compound-Derived Metal Complexes

The metal complexes synthesized from this compound-derived Schiff bases often exhibit significant catalytic activity, making them valuable in various chemical transformations.

Applications in Organic Transformations

Schiff base metal complexes are known to be effective catalysts in a variety of organic reactions. nih.govnih.govtijer.org The catalytic activity is often enhanced upon complexation of the Schiff base ligand with a metal ion. nih.gov These complexes have been employed as catalysts in reactions such as oxidation, reduction, and polymerization. nih.gov

For instance, certain cobalt(II) Schiff base complexes have been utilized as oxygen carriers in the oxygenation of alkenes. tijer.org The ability of these complexes to reversibly bind dioxygen is key to their catalytic function. tijer.org Additionally, Schiff base complexes of metals like chromium have found use as catalysts in various organic synthesis reactions. tijer.org The specific application often depends on the nature of the metal ion and the structure of the ligand.

Design of Chiral Catalysts and Ligands

A particularly interesting application of these complexes lies in the field of asymmetric catalysis. By designing chiral Schiff base ligands, it is possible to synthesize chiral metal complexes that can catalyze enantioselective reactions. nih.gov The chirality can be introduced into the ligand scaffold, for example, by using a chiral aldehyde or amine in the Schiff base synthesis.

An alternative and innovative approach involves the creation of "chiral-at-metal" catalysts. In this strategy, the stereogenic center is the metal ion itself, coordinated by achiral ligands. For example, chiral-at-iron catalysts have been developed using achiral N-(2-pyridyl)-substituted N-heterocyclic carbene (NHC) ligands. nih.gov These catalysts have proven to be highly effective in asymmetric reactions, such as the hetero-Diels–Alder reaction, even under open-flask conditions. nih.gov This approach expands the possibilities for designing new and robust chiral catalysts based on earth-abundant and low-toxicity metals like iron. nih.gov The configurational stability of these chiral-at-metal complexes is a critical factor for their successful application in asymmetric synthesis. nih.gov

Future Research Trajectories and Emerging Applications

Development of Sustainable Synthetic Methodologies

The industrial and pharmaceutical applicability of 2-(1-Methyl-1H-indol-2-yl)aniline and its derivatives is contingent upon the development of efficient, cost-effective, and environmentally benign synthetic routes. Future research is expected to move beyond traditional multi-step syntheses, which often involve harsh conditions and hazardous reagents.

Key areas of development include:

Green Catalysis: A significant push towards sustainability involves replacing toxic reagents and metal catalysts with greener alternatives. Research into using bissulfonic acid type acidic ionic liquids in aqueous solutions for Fischer indole (B1671886) synthesis represents a move in this direction. google.com Future methodologies could adapt these green approaches for the synthesis of N-methylated 2-arylindoles. google.comresearchgate.net

Flow Chemistry: Continuous flow synthesis is emerging as a superior alternative to batch processing for the production of indole derivatives. mdpi.comnih.govgalchimia.com This technology allows for precise control over reaction parameters, leading to higher yields, reduced reaction times, and enhanced safety, particularly when handling toxic intermediates like carbon monoxide, which can be used as a reducing agent in Pd-catalyzed deoxygenation cyclizations. galchimia.comuc.pt Adapting methods like the Cadogan–Sundberg or Hemetsberger–Knittel indole syntheses to a continuous flow process could provide a scalable and sustainable route to this compound. mdpi.comgalchimia.com

One-Pot, Multi-Component Reactions (MCRs): MCRs offer an efficient pathway to complex molecules like 1,2,3-trisubstituted indoles from simple precursors in a single step, thereby minimizing waste and operational complexity. rsc.org A sustainable MCR approach for indole synthesis has been developed using an Ugi multicomponent reaction followed by an acid-induced cyclization in ethanol (B145695), avoiding metal catalysts. rug.nl Future work will likely focus on designing similar MCRs for the specific synthesis of N-methylated 2-arylanilines.

Table 1: Comparison of Synthetic Methodologies for Indole Synthesis

Methodology Advantages Disadvantages Relevance for Sustainable Synthesis
Traditional Batch Synthesis Well-established protocols Often requires harsh conditions, generates significant waste, potential for hazardous intermediates Low
Green Catalysis Use of non-toxic solvents (e.g., water), reusable catalysts, milder reaction conditions Catalyst development can be challenging and costly High
Flow Chemistry High efficiency, scalability, improved safety, precise process control High initial equipment cost Very High
Multi-Component Reactions High atom economy, reduced number of steps, operational simplicity Substrate scope can be limited Very High

Exploration of Novel Reactivity and Functionalization Patterns

Understanding and controlling the reactivity of this compound is crucial for synthesizing novel derivatives with tailored properties. The presence of multiple reactive sites—the indole ring, the aniline (B41778) ring, the N-H of the aniline, and the C-H bonds—offers a rich landscape for chemical modification.

Future research will likely focus on:

Site-Selective C-H Functionalization: Direct C-H functionalization is a powerful tool for modifying complex molecules without the need for pre-functionalized starting materials. rsc.orgyoutube.com While much work has focused on the C2 and C3 positions of the indole core, future efforts will target the selective functionalization of the benzene (B151609) rings of both the indole and aniline moieties. rsc.orgnih.gov Techniques using transition-metal catalysts (e.g., Rhodium, Palladium, Manganese) with specific directing groups can enable regioselective arylation, alkenylation, and acylation. acs.orgnih.govnih.govnih.govrsc.org The N-methyl group on the indole and the amino group on the aniline could serve as directing groups to control the position of functionalization.

Derivatization Strategies: The primary amine of the aniline moiety is a key handle for derivatization. libretexts.org It can be readily transformed into amides, sulfonamides, or imines, allowing for the introduction of a wide range of functional groups. These derivatives could exhibit unique electronic and biological properties. For instance, reactions with aldehydes or ketones can form Schiff bases, which are valuable intermediates and ligands. nih.gov

Oxidative Reactions: The indole nucleus is susceptible to oxidation. Controlled oxidation of 2-arylindoles can lead to valuable 3-hydroxyindolenine motifs, which are precursors to other important structures. nih.gov Biocatalytic methods using flavin-dependent monooxygenases (FDMOs) have shown promise for the stereoselective oxidation of 2-arylindoles, offering a green alternative to chemical oxidants. nih.gov Exploring the enzymatic oxidation of this compound could yield novel, chiral derivatives.

Integration into Advanced Material Science Architectures

The conjugated π-system of the 2-arylindole scaffold makes this compound a promising building block for advanced organic materials. nih.gov Its derivatives could be engineered for applications in electronics, sensing, and environmental remediation.

Emerging applications in this area include:

Organic Electronics: Indole derivatives are being investigated for use in Organic Light-Emitting Diodes (OLEDs) due to their charge-transport and luminescent properties. rug.nl The specific electronic characteristics of this compound, which can be tuned through functionalization, make it a candidate for host materials or emitters in OLED devices.

Polymer Science: The aniline and indole fragments can be incorporated into polymer backbones to create novel copolymers with tunable electrophysical and optical properties. acs.org Future research could involve the polymerization of this compound or its derivatives to produce conductive polymers for use in sensors, organic solar cells, or as anti-corrosion coatings.

Environmental Applications: Recently, a novel indole derivative was used to create a heterogeneous nanoemulsion system capable of degrading per- and polyfluoroalkyl substances (PFAS) through a synergistic reduction and oxidation mechanism under UV light. acs.org The unique structure of this compound could be adapted to design similar functional materials for environmental remediation, where the aniline group could enhance adsorption of pollutants and the indole core facilitates photochemical processes. acs.org

Advanced Computational Design and Predictive Modeling for Novel Derivatives

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of new molecules. By predicting the properties of virtual compounds, researchers can prioritize synthetic efforts and gain deeper insight into structure-activity relationships.

Future research will leverage:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are used to correlate molecular descriptors with biological activity or physical properties. Machine learning algorithms, such as GP-Tree and AdaBoost, are being employed to build predictive models for the properties of indole derivatives, such as their anticancer activity. nih.gov These models can screen virtual libraries of this compound derivatives to identify candidates with desired characteristics.

Density Functional Theory (DFT) Calculations: DFT is a powerful method for studying the electronic structure, reactivity, and spectroscopic properties of molecules. rsc.org It can be used to predict the regioselectivity of functionalization reactions, understand reaction mechanisms, and calculate properties relevant to material science, such as ionization potentials and electron affinities. nih.govresearchgate.net For instance, DFT can help elucidate the mechanism of C-H activation or predict the emission spectra of potential OLED materials derived from the title compound.

Machine Learning for Property Prediction: Beyond QSAR, machine learning models are being developed to predict various molecular properties. For example, machine learning has been used to predict the signal enhancement in photo-CIDNP NMR experiments for indole derivatives, with the nucleophilic Fukui index identified as a key feature. acs.org Such models could be trained to predict the photophysical or electronic properties of novel derivatives of this compound, guiding the design of new functional materials.

Table 2: Computational Approaches in Drug and Material Design

Computational Method Application Predicted Properties
QSAR Drug Discovery, Toxicology Biological activity (e.g., IC50), toxicity
DFT Mechanistic Studies, Material Science Reaction pathways, activation energies, electronic structure, spectroscopic properties
Machine Learning High-Throughput Screening Photophysical properties, solubility, binding affinity

Synergistic Approaches in Experimental and Theoretical Chemical Research

The most profound advances will emerge from a close integration of experimental synthesis and characterization with computational modeling. This synergistic approach allows for a cycle of prediction, synthesis, and validation that can rapidly advance the field.

Future research will benefit from:

Mechanism Elucidation: Combining experimental studies (e.g., kinetic analysis, isotopic labeling) with DFT calculations can provide a detailed understanding of reaction mechanisms. nih.govresearchgate.net This knowledge is crucial for optimizing reaction conditions and expanding the scope of synthetic methodologies for this compound.

Rational Design of Functional Molecules: Computational models can predict the properties of yet-to-be-synthesized derivatives, guiding experimentalists to target molecules with the highest potential for a specific application, be it a pharmaceutical drug or a material for an electronic device. mdpi.com For example, computational screening could identify derivatives with optimal energy levels for use in OLEDs, which can then be synthesized and tested. rug.nl

Interpreting Complex Data: Experimental techniques often generate vast and complex datasets. Computational tools are essential for interpreting this data. For instance, theoretical calculations are vital for assigning complex NMR or photoelectron spectra of indole derivatives, providing a complete picture of their electronic structure. acs.org

By pursuing these future research trajectories, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in medicine, material science, and sustainable chemistry.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(1-Methyl-1H-indol-2-yl)aniline, and how are impurities minimized during purification?

  • Methodological Answer : A common approach involves coupling 1-methylindole with (2-aminophenyl)methanol under acidic conditions, followed by flash chromatography (cyclohexane/EtOAc 8:2) to isolate the product . Key steps include monitoring reaction progress via TLC and using inert atmospheres to prevent oxidation. Impurities, such as unreacted starting materials or byproducts, are minimized via gradient elution during purification.

Table 1: Synthesis Data Comparison

PrecursorYieldPurification MethodReference
1H-Indole + (2-aminophenyl)methanol56%Flash chromatography
Macrocyclic derivative synthesis14.5%Recrystallization (methanol)

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are critical. For example, ¹H NMR in acetone-d6 reveals distinct peaks for the methylindol moiety (δ 3.99 ppm, singlet) and aromatic protons (δ 6.59–7.53 ppm) . HRMS confirms the molecular ion [M+H]<sup>+</sup> at m/z 223.1241 (calculated: 223.1230) .

Q. What safety protocols are recommended for handling aniline derivatives like this compound?

  • Methodological Answer : Use fume hoods, nitrile gloves, and eye protection to avoid dermal/ocular exposure. Store in airtight containers under nitrogen to prevent degradation. Toxicity data for analogous compounds (e.g., 2,6-di(propan-2-yl)aniline) suggest avoiding inhalation and ensuring spill containment .

Advanced Research Questions

Q. How can reaction yields for this compound synthesis be optimized, and what factors contribute to low yields?

  • Methodological Answer : Low yields (e.g., 56% in ) often stem from steric hindrance at the indole C2 position or competing side reactions. Optimization strategies include:

  • Catalyst screening : Palladium or copper catalysts may enhance coupling efficiency.
  • Temperature control : Maintaining 60–80°C prevents thermal decomposition.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates .

Q. What role do substituents (e.g., methyl, bromo) on the indole ring play in modulating reactivity?

  • Methodological Answer : The methyl group at the indole N1 position enhances electron density, favoring electrophilic substitution at C2. Comparative studies with 2-(Bromomethyl)aniline show bromo substituents increase reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) due to easier oxidative addition . Computational DFT studies can further predict substituent effects on transition states.

Q. How do structural modifications of this compound impact its application in macrocyclic or polymer synthesis?

  • Methodological Answer : The compound’s amino group enables Schiff base formation, useful in macrocycle assembly (e.g., compound 10a in ). In polymers, its planar aromatic structure improves π-π stacking, enhancing conductivity. For example, copolymerization with thiophene derivatives increases charge-carrier mobility .

Table 2: Applications in Material Science

ApplicationFunctional Group IntroducedOutcomeReference
Conducting polymersAmino (-NH2)Improved electron transport
Macrocyclic ligandsIndole-methylMetal ion chelation

Q. What analytical techniques resolve contradictions in reported spectral data for aniline derivatives?

  • Methodological Answer : Discrepancies in NMR chemical shifts (e.g., δ 4.40 ppm for NH2 in vs. δ 3.99 ppm in ) arise from solvent polarity or proton exchange. Use deuterated solvents with controlled pH and variable-temperature NMR to confirm assignments. Cross-validation with X-ray crystallography (e.g., ) resolves ambiguities in tautomeric forms.

Data Contradiction Analysis

  • Synthesis Yields : The 56% yield for 2-((1H-Indol-3-yl)methyl)aniline contrasts with 14.5% for macrocyclic derivatives , highlighting the trade-off between simplicity and complexity in multi-step syntheses.
  • Reactivity of Substituents : Bromo groups ( ) increase electrophilicity compared to methyl groups (), enabling diverse functionalization pathways.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.